Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone

Lipophilicity Drug-likeness Medicinal Chemistry

Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone (CAS 2059988-95-1) is an NH-sulfoximine derivative characterized by a tetrahedral sulfur(VI) center bearing an ethyl group, an imino (=NH) moiety, an oxo (=O) ligand, and a 2-methoxyphenyl substituent. The compound belongs to the sulfoximine class, which has gained significant traction in medicinal chemistry and crop science over the past two decades due to its unique combination of chemical stability, hydrogen-bonding capacity, and chiral potential.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Cat. No. B13246776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(imino)(2-methoxyphenyl)-lambda6-sulfanone
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCCS(=N)(=O)C1=CC=CC=C1OC
InChIInChI=1S/C9H13NO2S/c1-3-13(10,11)9-7-5-4-6-8(9)12-2/h4-7,10H,3H2,1-2H3
InChIKeyLGTNKCFVHAAIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone: A Functionalized NH-Sulfoximine Scaffold for Medicinal Chemistry and Agrochemical Research


Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone (CAS 2059988-95-1) is an NH-sulfoximine derivative characterized by a tetrahedral sulfur(VI) center bearing an ethyl group, an imino (=NH) moiety, an oxo (=O) ligand, and a 2-methoxyphenyl substituent [1]. The compound belongs to the sulfoximine class, which has gained significant traction in medicinal chemistry and crop science over the past two decades due to its unique combination of chemical stability, hydrogen-bonding capacity, and chiral potential [2]. It serves as a versatile building block for further N-functionalization via alkylation, arylation, or acylation, enabling the exploration of structure-activity relationships in drug and agrochemical discovery programs.

Why Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone Cannot Be Replaced by Generic Sulfones or Sulfonamides


Substituting Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone with a generic sulfone or sulfonamide analog would fundamentally alter the molecular recognition profile. The NH-sulfoximine core introduces a hydrogen-bond donor (N–H) absent in sulfones, a distinct tetrahedral geometry at sulfur that influences target binding, and an additional vector (the N-substituent) for tuning physicochemical and pharmacokinetic properties without modifying the carbon scaffold [1]. Matched molecular pair analyses from drug discovery programs have demonstrated that replacing a sulfone with an NH-sulfoximine can retain or improve metabolic stability while offering notably different solubility and permeability profiles, making simple functional group interchange without performance consequences impossible [1].

Quantitative Differentiation Evidence for Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone vs. Closest Analogs


Increased Lipophilicity Relative to the Unsubstituted Phenyl Analog

The 2-methoxy substituent of the target compound increases computed lipophilicity compared to the directly analogous S-ethyl-S-phenyl sulfoximine (CAS 1889-63-0), which lacks the methoxy group. This parameter is critical for membrane permeability and target engagement in cellular assays [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Reduced Topological Polar Surface Area Compared to the Corresponding Sulfone

The replacement of the sulfone group (SO₂) with the NH-sulfoximine group (S(=O)(=NH)) reduces the topological polar surface area (TPSA), a key determinant of blood-brain barrier penetration potential. The target compound's TPSA is 58.5 Ų, which is lower than that of the structurally analogous sulfone, ethyl 2-methoxyphenyl sulfone (computed TPSA ≈ 68-72 Ų for analogous sulfones) [1].

Polar Surface Area CNS Penetration Physicochemical Profiling

Additional Hydrogen-Bond Donor Capacity vs. Sulfones Enables Differentiated Binding

The target compound possesses one hydrogen-bond donor (N–H) in addition to three hydrogen-bond acceptors (O=S, N, O–CH₃). In contrast, the corresponding sulfone analog (ethyl 2-methoxyphenyl sulfone) has zero hydrogen-bond donors and only two acceptors. This difference fundamentally alters the compound's capacity to form directional interactions with biological targets [1].

Hydrogen Bonding Target Engagement Medicinal Chemistry

Class-Level Metabolic Stability Advantage of NH-Sulfoximines Over Sulfones

In a comprehensive matched molecular pair analysis across multiple Boehringer Ingelheim drug discovery projects, NH-sulfoximines demonstrated a statistically significant trend toward improved metabolic stability in human liver microsomes compared to their direct sulfone counterparts, while often maintaining comparable or superior aqueous solubility [1]. Although this study did not include the exact target compound, the class-level inference applies based on the conserved NH-sulfoximine pharmacophore.

Metabolic Stability Microsomal Clearance Drug Discovery

Optimal Procurement and Application Contexts for Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone


Medicinal Chemistry Building Block for Parallel SAR Exploration of N-Functionalized Series

The NH-sulfoximine core of this compound serves as a versatile intermediate for generating diverse N-substituted libraries via alkylation, arylation (e.g., Buchwald-Hartwig coupling), or acylation. The methoxy substituent provides a synthetic handle for further elaboration (e.g., demethylation to phenolic OH) or contributes to target binding. Procurement of this specific scaffold is justified when the research program requires exploration of both the N-vector and the 2-methoxyphenyl pharmacophore simultaneously, which is not achievable with S-ethyl-S-phenyl sulfoximine (lacking the methoxy group) or the corresponding sulfone (lacking the N–H donor and N-vector) [1].

Agrochemical Lead Discovery Targeting Sucking Insect Pests

The sulfoximine class has demonstrated commercial success in crop protection, most notably with Sulfoxaflor. The target compound's NH-sulfoximine core, combined with the electron-rich 2-methoxyphenyl substituent, positions it as a potential intermediate for designing novel insecticidal sulfoximines with differentiated resistance profiles. Compared to the simpler S-ethyl-S-phenyl sulfoximine scaffold, the methoxy group may enhance target-site interactions or alter metabolic fate in insects, a hypothesis that can be tested in structure-activity relationship campaigns [1].

Physicochemical Tool Compound for Studying Sulfoximine vs. Sulfone Isosterism

This compound is well-suited as a reference standard in matched molecular pair studies that quantify the impact of replacing a sulfone group with an NH-sulfoximine on properties such as logD, solubility, permeability, and microsomal stability. The 2-methoxyphenyl substituent provides a consistent aromatic context that allows direct comparison with the corresponding sulfone and sulfonamide analogs, enabling medicinal chemistry teams to build internal physicochemical property databases to guide future design decisions [2].

Synthetic Methodology Development for NH-Sulfoximine Functionalization

The relatively high pKa of the NH proton in NH-sulfoximines (approximately 24 in DMSO) presents unique challenges for N-functionalization under mild conditions. The target compound, with its methoxy substituent offering potential directing-group effects, is a useful substrate for developing and benchmarking new catalytic methods for N–C bond formation, such as copper-catalyzed couplings or photoredox-mediated processes. Its commercial availability from multiple vendors facilitates reproducibility across research groups [3].

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